![molecular formula C13H8O2 B1222585 6H-Dibenzo[b,d]pyran-6-one CAS No. 2005-10-9](/img/structure/B1222585.png)
6H-Dibenzo[b,d]pyran-6-one
Overview
Description
Synthesis Analysis
The synthesis of 6H-Dibenzo[b,d]pyran-6-one involves multiple innovative methods, including Rh(III)-catalyzed oxidative C-H bond arylation with hydroquinones and a sequential one-pot procedure using the Sonogashira coupling-benzannulation reaction. These methods demonstrate good substrate scope, excellent functional group compatibility, and provide the products in good yields with excellent chemoselectivity (Yang et al., 2015), (Kawasaki & Yamamoto, 2002).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique dibenzo[b,d]pyran backbone, which is fundamental to its chemical behavior and properties. The structural elucidation of derivatives, such as lysilactones isolated from Lysimachia clethroides, relies on spectroscopic analysis and chemical evidence, showcasing the compound's diverse structural features (Liang et al., 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C-H activation and C-C bond cleavage, highlighting its reactive nature and potential for creating complex molecular architectures (Yang et al., 2022).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by their molecular structure, as seen in the synthesis and analysis of substituted derivatives. These studies contribute to a deeper understanding of the compound's behavior in various environments and its interactions with other substances (Devlin, 1975).
Chemical Properties Analysis
The chemical properties of this compound are explored through its reactions, such as the Friedel–Crafts acetylation, showcasing its reactivity and the potential for modification to obtain desired functional groups and molecular structures. These reactions provide insights into the compound's versatility and application potential (Devlin, 1975).
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques
6H-Dibenzo[b,d]pyran-6-ones have been synthesized using various techniques. For instance, Kawasaki and Yamamoto (2002) described a sequential one-pot procedure using Sonogashira coupling-benzannulation reactions for synthesizing various 6H-dibenzo[b,d]pyran-6-ones. Similarly, Yang et al. (2015) developed an efficient Rh(III)-catalyzed C-H bond arylation with phenol derivatives for the direct synthesis of these compounds, highlighting good substrate scope and functional group compatibility (Kawasaki & Yamamoto, 2002); (Yang et al., 2015).
Chemical Modifications
Abe et al. (2009) investigated the transformation of 6H-dibenzo[b,d]pyran-6-one into 5H,7H-dibenz[c,e]oxepin-5-one, a structurally rare ring system with notable biological activities such as anti-tumor properties (Abe et al., 2009).
Biological Activities
Anticancer Potential
Zhang et al. (2005) isolated novel this compound derivatives from an endophytic fungus, showing significant anticancer activities against SW1116 cell lines (Zhang et al., 2005).
Diverse Biological Activities
Garazd and Garazd (2016) reviewed the isolation and biological activity of natural dibenzo[b,d]pyran-6-ones, noting their cytotoxic, antioxidant, antifungal, and antimicrobial properties (Garazd & Garazd, 2016).
Potential for Therapeutic Applications
Endothelial Cell Proliferation Inhibition
Schmidt et al. (2003) identified dibenzo[b,d]pyran-6-one derivatives as specific inhibitors of endothelial cell proliferation, which is valuable for treating pathologies associated with angiogenesis, including solid tumors (Schmidt et al., 2003).
Gene Expression and Cancer Prevention
González‐Sarrías et al. (2009) explored the effects of ellagic acid and its metabolites (urolithins), derived from dibenzo[b,d]pyran-6-one, on gene expression and cell cycle arrest in colon cancer cells, suggesting potential chemopreventive effects (González‐Sarrías et al., 2009).
Mechanism of Action
Target of Action
6H-Benzo[c]chromen-6-one, also known as Benzo[c]chromen-6-one or 6H-Dibenzo[b,d]pyran-6-one, has been identified as a potential inhibitor of Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP .
Mode of Action
The compound interacts with its target, PDE2, by inhibiting its activity . This inhibition results in an increase in the levels of cAMP and cGMP, which are important signaling molecules in cells. These molecules are involved in a variety of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism .
Biochemical Pathways
The inhibition of PDE2 by 6H-Benzo[c]chromen-6-one affects the cAMP and cGMP signaling pathways . These pathways play a crucial role in many physiological processes, including the regulation of myocardial contractility, platelet aggregation, and the release of neurotransmitters .
Result of Action
The inhibition of PDE2 by 6H-Benzo[c]chromen-6-one leads to an increase in the levels of cAMP and cGMP . This can result in various cellular effects, depending on the specific cell type and the signaling pathways that are activated. For example, increased levels of cAMP and cGMP can lead to relaxation of smooth muscle cells, increased force of contraction of the heart, and changes in the release of neurotransmitters .
Safety and Hazards
properties
IUPAC Name |
benzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKNXKLYVUVOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173867 | |
Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2005-10-9 | |
Record name | 6H-Dibenzo[b,d]pyran-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2005-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002005109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo[b,d]pyran-6-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6H-Benzo[c]chromen-6-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS9S4KQR7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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